2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

Analytical Chemistry Quality Control Procurement

Researchers face solubility artifacts when using free bases in SPR/ITC studies. This ortho-phenol cyclopropyl-pyrazole hydrochloride is optimized for direct biophysical measurement of target affinity. Key advantages: - Hydrochloride salt format enhances aqueous solubility for cleaner dose-response curves. - Ortho-phenol regioisomer offers a distinct intramolecular H-bond, locking a unique bioactive conformation. - Critical for differentiating from the meta-isomer in high-resolution analytical method development.

Molecular Formula C14H18ClN3O
Molecular Weight 279.76 g/mol
Cat. No. B12221137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
Molecular FormulaC14H18ClN3O
Molecular Weight279.76 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2CC2)NCC3=CC=CC=C3O.Cl
InChIInChI=1S/C14H17N3O.ClH/c1-17-14(8-12(16-17)10-6-7-10)15-9-11-4-2-3-5-13(11)18;/h2-5,8,10,15,18H,6-7,9H2,1H3;1H
InChIKeyJFXYTXZXZPDUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride: A Structurally Defined Pyrazole Building Block


2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a synthetic organic compound belonging to the pyrazole derivative class . It is characterized by a unique combination of a phenol group, a cyclopropyl substituent, and a pyrazole core linked via an aminomethyl bridge. Its molecular formula is C14H18ClN3O with a molecular weight of 279.77 g/mol [1]. The hydrochloride salt form is chosen for its enhanced solubility and stability, making it suitable for various research applications, including its potential use as a synthetic intermediate or for biological screening .

The Substitution Risk: Why a Simple Pyrazole or Phenol Analog Cannot Replace 2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol HCl for SAR Studies


Generic substitution within this chemical class is fraught with risk due to the specific steric and electronic effects of the cyclopropyl group and the ortho-phenol. A closely related regioisomer, 3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride, demonstrates that simply repositioning the hydroxyl group on the phenyl ring results in a distinct compound with likely divergent intermolecular interactions . Furthermore, replacing the cyclopropyl group, known to influence metabolic stability and binding pocket fit in bioactive pyrazoles [1], with a smaller or larger alkyl group would fundamentally alter the molecule's shape and potential target selectivity, making it a poor proxy for structure-activity relationship (SAR) investigations. The exact combination of substituents in this compound is required to maintain the unique conformational profile under study.

Quantitative Differentiation Evidence for 2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol HCl


Molecular Identity: Exact Mass and Formula for Purity Verification

This compound can be uniquely identified and differentiated from its closest analogs by its monoisotopic mass and molecular formula. While a compound with an identical molecular weight of 279.77 (C14H18ClN3O) exists, N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride, the target compound is a constitutional isomer with a fundamentally different atomic connectivity: a cyclopropyl group is present instead of two methyl groups on the pyrazole, and a free hydroxyl group on the phenyl ring replaces a methyl ether . This distinct fragmentation pattern and polarity, therefore, provides a basis for analytical verification.

Analytical Chemistry Quality Control Procurement

Solubility Advantage of the Hydrochloride Salt Format

The hydrochloride salt form is a strategic choice to improve aqueous solubility over the free base, a common challenge for lipophilic cyclopropyl-containing molecules. For example, in the patent family for pyrazolone-based 11-beta HSD1 inhibitors, the cyclopropyl group is associated with high lipophilicity, and compounds are often specifically designed as salts to enhance their suitability for in vivo or cellular assays [1]. While direct solubility data is not publicly available for this specific compound, the procurement of the hydrochloride salt over a potential free base analog ensures maximum solubility for biological testing, which is a key practical differentiator.

Formulation Biophysical Assays Drug Discovery

Regioisomeric Differentiation from meta-Phenol Analogs

The position of the phenol hydroxyl group is a major determinant of biological activity, metabolism, and hydrogen-bonding networks. The target compound (ortho-isomer) is a distinct entity from its commercially available meta-substituted analog, 3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride . This regioisomerism can lead to a completely different biological profile, as the ability to form an intramolecular hydrogen bond with the aminomethyl linker or to interact with a biological target's binding site is altered. Substituting one for the other would invalidate any SAR hypothesis being tested.

Medicinal Chemistry Structure-Activity Relationships ADME

Recommended Application Scenarios Leveraging the Unique Structure of 2-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol HCl


Scaffold Validation in Kinase or GPCR Inhibitor Programs

Based on the prevalence of pyrazole scaffolds in kinase and GPCR modulation , this compound is best used as a structurally-defined core for a parallel medicinal chemistry program. Its combination of a cyclopropyl group and a hydrogen-bond-donating ortho-phenol offers a unique vector set for exploring key binding interactions. Unlike its meta-regioisomer, this ortho-isomer can form a distinct intramolecular hydrogen bond that may lock a unique bioactive conformation, making it valuable for scaffold-hopping experiments.

Analytical Method Development Standard for Isomeric Purity

Given the commercial availability of closely related regioisomers and constitutional isomers , this compound serves as a challenging and ideal standard for developing high-resolution analytical methods. Its differentiation from the meta-phenol analog or the 1,4-dimethylpyrazole isomer by HPLC or UPLC-MS validates a laboratory's capability to resolve isomeric mixtures, a critical requirement for quality control in advanced R&D.

Biophysical Target Engagement Studies Requiring Soluble Ligands

In techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), compound solubility is paramount to avoid artifacts. The hydrochloride salt format of this cyclopropyl-pyrazole compound, inferred from class-level strategies for improving solubility [1], makes it a more suitable choice than the free base for direct biophysical measurement of target affinity, enabling cleaner dose-response curves and reliable thermodynamic data.

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